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Compound of Interest

Compound Name: (E)-m-Coumaric acid

Cat. No.: B088165

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-m-
Coumaric acid, also known as trans-3-hydroxycinnamic acid. The information is presented in a
structured format to facilitate its use in research and development, particularly in the fields of
medicinal chemistry, natural product analysis, and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for (E)-m-
Coumaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (E)-m-Coumaric Acid
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Atom Number Chemical Shift (8) in ppm Multiplicity

H-2 7.305 Multiplet

H-4 7.143 Doublet

H-5 6.897 Doublet of Doublets
H-6 7.059 Singlet

H-a 6.462 Doublet

H-B 7.305 Multiplet

Solvent: D20, Reference: DSS

Table 2: 3C NMR Spectroscopic Data for (E)-m-Coumaric Acid[1]

Atom Number

Chemical Shift (8) in ppm

c-1 133.029
C-2 122.937
c-3 158.543
C-4 116.615
C-5 143.189
C-6 127.178
C-a 119.326
CB 139.606
c=0 178.42

Solvent: D20, Reference: DSS[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for m-Coumaric Acid
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Wavenumber (cm~?)

Assignment

O-H stretch (carboxylic acid and phenol), C-H

~3400-2500 _ ,

stretch (aromatic and vinyl)
~1680 C=0 stretch (conjugated carboxylic acid)
~1630 C=C stretch (alkene)

~1600, 1580, 1450

C=C stretch (aromatic ring)

~1300 O-H bend (phenol)
~1250 C-O stretch (phenol)
~980 =C-H bend (trans-alkene)

Note: The provided data is for 3-hydroxycinnamic acid; the stereochemistry was not explicitly

stated in the source.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for m-Coumaric Acid

miz Interpretation

164 [M]* (Molecular lon)
147 [M-OH]*

119 [M-COOH]*

91 [C7H]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of (E)-m-Coumaric acid.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped
with a broadband probe.

Sample Preparation:

A sample of (E)-m-Coumaric acid (typically 5-10 mg) is accurately weighed.

o The sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of D20 or DMSO-de) in a
standard 5 mm NMR tube.

o A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid
sodium salt (DSS) for D20 or tetramethylsilane (TMS) for DMSO-ds, is added for chemical
shift calibration.

The solution is thoroughly mixed until the sample is completely dissolved.
Data Acquisition:

e The NMR tube is placed in the spectrometer's probe.

e The magnetic field is shimmed to achieve high homogeneity.

e For IH NMR, a standard one-pulse experiment is performed. Key parameters include a 90°
pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A
larger number of scans is usually required due to the lower natural abundance of the 13C
isotope.

Data Processing:

e The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.
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e The spectrum is phased and baseline corrected.
e The chemical shifts are referenced to the internal standard (DSS or TMS at 0.00 ppm).

 Integration of the 'H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-m-Coumaric acid.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

e A small amount of the solid (E)-m-Coumaric acid sample is placed directly on the ATR
crystal.

e Apressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
o A background spectrum of the empty ATR crystal is recorded.

e The sample spectrum is then recorded. The spectrometer scans the mid-infrared range
(typically 4000-400 cm™1).

e Multiple scans are averaged to improve the signal-to-noise ratio.
Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

e The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (E)-m-Coumaric
acid.
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Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction.

Sample Preparation:

» A dilute solution of (E)-m-Coumaric acid is prepared in a volatile organic solvent (e.g.,
methanol or acetonitrile).

e For GC-MS analysis, the sample may be derivatized (e.g., with a silylating agent like BSTFA)
to increase its volatility.

Data Acquisition (Electron lonization - El):

The sample is introduced into the ion source of the mass spectrometer.

In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

e A mass spectrum is generated, which is a plot of ion abundance versus m/z.
e The molecular ion peak ([M]*) is identified to determine the molecular weight.
e The fragmentation pattern is analyzed to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (E)-m-Coumaric acid.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (E)-m-Coumaric Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088165#e-m-coumaric-acid-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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